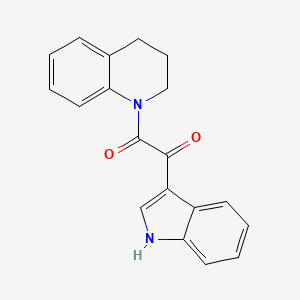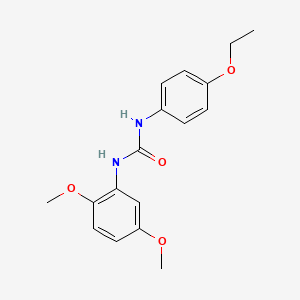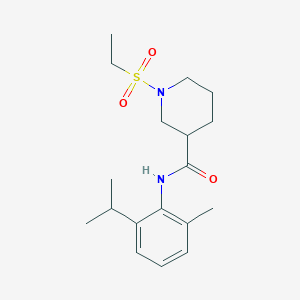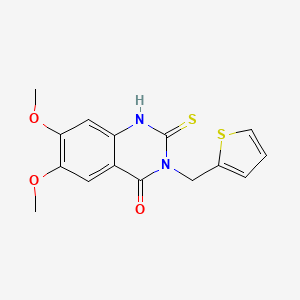
2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone
描述
2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone, also known as IDO inhibitor, is a chemical compound that has been extensively studied for its potential use in cancer therapy. It is a small molecule that inhibits the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of the amino acid tryptophan. IDO plays a crucial role in the immune system by suppressing T cell responses and promoting the survival of tumor cells. Inhibition of IDO activity has been shown to enhance the immune response against cancer cells, making IDO inhibitors a promising therapeutic approach for cancer treatment.
作用机制
2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone inhibitors work by blocking the activity of the enzyme this compound, which is involved in the metabolism of tryptophan. Tryptophan is an essential amino acid that is required for T cell function. By inhibiting this compound activity, this compound inhibitors increase the levels of tryptophan in the tumor microenvironment, which promotes the activation of T cells and enhances the anti-tumor immune response.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have a variety of biochemical and physiological effects. In addition to enhancing the anti-tumor immune response, this compound inhibitors have been shown to reduce the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. This compound inhibitors have also been shown to reduce the proliferation and survival of tumor cells.
实验室实验的优点和局限性
One advantage of 2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone inhibitors is their specificity for this compound, which minimizes off-target effects. However, this compound inhibitors can be challenging to work with due to their low solubility and stability. Additionally, the effects of this compound inhibitors can be influenced by the tumor microenvironment, which can vary depending on the type of cancer and the stage of disease.
未来方向
Future research on 2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone inhibitors will focus on several areas, including the optimization of synthetic routes to improve yields and purity, the development of more potent and selective this compound inhibitors, and the identification of biomarkers that can predict response to this compound inhibitors. Additionally, clinical trials will continue to evaluate the safety and efficacy of this compound inhibitors in cancer patients, with the goal of developing new therapies for cancer treatment.
科学研究应用
2-(3,4-dihydro-1(2H)-quinolinyl)-1-(1H-indol-3-yl)-2-oxoethanone inhibitors have been extensively studied for their potential use in cancer therapy. Numerous preclinical studies have demonstrated that this compound inhibitors can enhance the anti-tumor immune response in various cancer models, including melanoma, breast cancer, and lung cancer. Clinical trials are currently underway to evaluate the safety and efficacy of this compound inhibitors in cancer patients.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18(15-12-20-16-9-3-2-8-14(15)16)19(23)21-11-5-7-13-6-1-4-10-17(13)21/h1-4,6,8-10,12,20H,5,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFORWCTVSFTKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4711613.png)
![N-(2,5-dimethylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4711614.png)
![N-(2,6-diethylphenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4711619.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4711626.png)
![3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4711633.png)

![2-(4-morpholinyl)-N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B4711651.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B4711683.png)
![5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B4711684.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4711701.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B4711704.png)